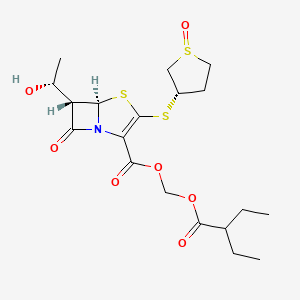![molecular formula C13H20N4 B13112767 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 872531-12-9](/img/structure/B13112767.png)
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc complexes supported on magnetite nanoparticles, which act as reusable catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-mediated reactions due to their efficiency and scalability. The use of heterogeneous catalysts, such as Schiff base zinc complexes, also facilitates the industrial synthesis by allowing easy recovery and reuse of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like iron(III) chloride for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aminopyrimidine Schiff bases can lead to the formation of triazolopyrimidine systems .
Applications De Recherche Scientifique
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in agriculture as a herbicide and in material sciences for developing new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their death. In medicinal applications, it binds to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique among triazolopyrimidines due to its specific heptyl and methyl substitutions, which confer distinct biological activities. Similar compounds include other triazolopyrimidine isomers, such as 1,2,4-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[4,3-a]pyrimidine . These compounds share a similar core structure but differ in their substitution patterns and biological activities. The unique substitutions in this compound make it particularly effective in certain applications, such as enzyme inhibition and herbicidal activity .
Propriétés
Numéro CAS |
872531-12-9 |
|---|---|
Formule moléculaire |
C13H20N4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-6-7-8-12-15-13-14-11(2)9-10-17(13)16-12/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IDYSYBWAIWIKCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NN2C=CC(=NC2=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)






![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)





